2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound, identified in , features a piperazine core substituted at the 1-position with a 2-fluorophenyl group and an oxoacetamide moiety linked to a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₉H₁₇F₄N₃O₂, with a molecular weight of 403.36 g/mol (calculated). Piperazine derivatives are widely studied for receptor-binding properties, particularly targeting serotonin (5-HT) or dopamine receptors .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4N3O2/c20-15-6-1-2-7-16(15)25-8-10-26(11-9-25)18(28)17(27)24-14-5-3-4-13(12-14)19(21,22)23/h1-7,12H,8-11H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAKMPHSMYAGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.
Mode of Action
It is known that similar compounds can inhibit the catalytical activity of certain enzymes and enhance the phosphorylation of specific proteins. This suggests that the compound might interact with its targets, leading to changes in their activity or function.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound might affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
It is known that similar compounds can enhance the phosphorylation of specific proteins and increase the activity of certain enzymes. This suggests that the compound might have various molecular and cellular effects, depending on its targets and the biochemical pathways it affects.
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide , commonly referred to as C756-0180, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C19H17F4N3O2
- Molecular Weight : 395.3 g/mol
- CAS Number : 941939-77-1
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for enhancing the affinity towards these receptors, making it a candidate for further investigation in neuropharmacology.
Key Activities:
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in various animal models, suggesting that this compound may also exhibit such effects.
- Antidepressant Potential : The structural similarity to known antidepressants indicates a potential mechanism of action through modulation of serotonergic pathways.
- Antitumor Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, warranting further exploration.
Structure-Activity Relationship (SAR)
The SAR of this compound indicates that the presence of the fluorophenyl and trifluoromethyl groups significantly enhances its biological activity. These substituents are believed to influence the compound's lipophilicity and receptor binding affinity.
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | Model Used | IC50/ED50 Value | Reference |
|---|---|---|---|---|
| C756-0180 | Anticonvulsant | Mouse PTZ model | TBD | |
| C756-0180 | Antidepressant | Rat forced swim test | TBD | |
| C756-0180 | Antitumor | A431 and Jurkat cells | TBD |
Case Studies
- Anticonvulsant Activity Study : In a study evaluating new N-phenylacetamide derivatives, compounds similar to C756-0180 were tested for their anticonvulsant effects using the pentylenetetrazol (PTZ) model. The results indicated significant efficacy in reducing seizure frequency, suggesting potential therapeutic use in epilepsy management .
- Cytotoxicity Assay : Another study assessed the cytotoxic effects of similar compounds on human cancer cell lines (A431 and HT29). Results showed that modifications in the piperazine structure led to enhanced antiproliferative activity compared to standard treatments like doxorubicin .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. Research indicates that derivatives with similar structures exhibit significant growth inhibition against various cancer cell lines.
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
These findings suggest that the compound could serve as a scaffold for developing new anticancer agents through structural modifications aimed at enhancing potency and selectivity against tumor cells .
Antimicrobial Properties
The compound's derivatives have been evaluated for their antimicrobial activities, particularly against Mycobacterium tuberculosis. Studies have shown that similar piperazine derivatives exhibit moderate to potent activity against drug-resistant strains, suggesting their potential as therapeutic agents in treating tuberculosis .
Neuropharmacological Effects
Piperazine derivatives are also being explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The structural features of this compound may contribute to interactions with serotonin and dopamine receptors, which are crucial in mood regulation .
Case Study: Antitubercular Activity
In a study published by researchers investigating novel antitubercular agents, derivatives structurally related to our compound were synthesized and tested against M. tuberculosis. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 4 μg/mL, demonstrating significant activity against both sensitive and resistant strains .
Case Study: Anticancer Evaluation
Another study assessed various piperazine derivatives for their anticancer potential using a panel of cancer cell lines. The results indicated that modifications on the piperazine ring could enhance selectivity towards specific cancer types while reducing cytotoxicity towards normal cells .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogs, emphasizing substituent variations and their impact on properties:
Key Observations :
- Electron-Withdrawing Groups : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to phenyl (Compound 14) or chlorophenyl analogs (Compounds 15–16) due to reduced susceptibility to oxidative metabolism .
- Trifluoromethyl vs.
- Piperazine Substitution : Unsubstituted piperazine (ZK038) reduces molecular weight but may decrease receptor affinity compared to aryl-substituted derivatives .
Preparation Methods
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The target molecule can be dissected into three primary components:
- 4-(2-Fluorophenyl)piperazine : Serves as the nitrogenous backbone.
- Oxo-acetamide linker : Bridges the piperazine and aryl moieties.
- 3-(Trifluoromethyl)aniline : Provides the terminal aromatic group.
Retrosynthetically, the molecule is accessible through sequential amidation and nucleophilic substitution reactions, leveraging intermediates with protective groups to ensure regioselectivity.
Stepwise Synthesis Protocol
Synthesis of 4-(2-Fluorophenyl)piperazine
Method A :
- Starting Material : 1-Boc-piperazine reacts with 2-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).
- Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane yields the free piperazine.
- Yield : ~75% (two steps).
Method B :
- Nucleophilic Aromatic Substitution : Piperazine reacts with 1-fluoro-2-nitrobenzene in DMF at 120°C, followed by nitro-group reduction (H₂, Pd/C).
- Yield : ~68%.
Formation of the Oxo-acetamide Linker
Acid Chloride Route :
- Chloroacetyl Chloride Activation : 2-Chloroacetamide is prepared by reacting chloroacetyl chloride with 3-(trifluoromethyl)aniline in dichloromethane/NaOH (0°C, 2 h).
- Coupling with Piperazine : The chloroacetamide intermediate undergoes alkylation with 4-(2-fluorophenyl)piperazine in dry acetone with K₂CO₃/KI (60°C, 5 h).
- Oxidation : The resulting secondary amine is oxidized to the ketone using MnO₂ in toluene (reflux, 12 h).
Direct Amidation Approach :
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Q. What are the critical steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves a multi-step process:
- Step 1: Condensation of 4-(2-fluorophenyl)piperazine with a carbonyl-containing intermediate (e.g., chloroacetyl chloride) under basic conditions (e.g., triethylamine) to form the piperazin-1-yl-acetamide core .
- Step 2: Coupling with 3-(trifluoromethyl)aniline via nucleophilic acyl substitution. Solvent choice (e.g., dichloromethane or DMF) and temperature (room temperature to 50°C) are critical for yield optimization .
- Purification: Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
- NMR Spectroscopy: ¹H/¹³C NMR to verify piperazine ring conformation, fluorophenyl, and trifluoromethylphenyl substituents .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion at m/z 438.1) .
- Infrared Spectroscopy (IR): Detection of carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility: Tested in DMSO (primary stock solvent) and aqueous buffers (PBS, pH 7.4) with sonication. Stability is monitored via UV-Vis spectroscopy over 24–72 hours .
- Degradation Studies: Accelerated stability testing under varying pH (2–9) and temperature (4°C to 40°C) to identify hydrolysis-sensitive bonds (e.g., amide linkage) .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., serotonin receptors)?
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding to 5-HT1A/2A receptors, focusing on piperazine-fluorophenyl interactions with hydrophobic pockets .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds between the acetamide group and conserved residues (e.g., Asp116 in 5-HT1A) .
- QSAR Modeling: Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on binding affinity using Hammett constants or DFT-calculated electronic parameters .
Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?
- Pharmacokinetic Profiling: Measure plasma half-life, metabolic stability (via liver microsomes), and blood-brain barrier penetration (PAMPA assay) to identify bioavailability limitations .
- Metabolite Identification: LC-MS/MS to detect active/degraded metabolites (e.g., piperazine ring oxidation) that may explain discrepancies .
- Dose Optimization: Adjust dosing regimens (e.g., sustained-release formulations) based on AUC/MIC ratios from pharmacokinetic-pharmacodynamic (PK/PD) models .
Q. What strategies optimize selectivity over off-target receptors (e.g., dopamine D2)?
- Structural Modifications: Introduce bulky substituents (e.g., 4-ethylphenyl) to sterically hinder off-target binding .
- Functional Assays: Compare cAMP inhibition (5-HT1A) vs. β-arrestin recruitment (D2) in HEK293 cells transfected with respective receptors .
- Cryo-EM Studies: Resolve ligand-receptor complexes to identify critical binding motifs for selectivity .
Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?
- Analog Synthesis: Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects on potency .
- Biological Screening: Test analogs against a panel of GPCRs (e.g., 5-HT, dopamine, adrenergic) to map selectivity profiles .
- Data Analysis: Use clustering algorithms (e.g., PCA) to correlate substituent properties (ClogP, polar surface area) with activity .
Methodological Considerations
- Contradictory Data: For inconsistent enzyme inhibition results, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and control for compound aggregation .
- Synthetic Challenges: Mitigate low yields in piperazine coupling steps by optimizing stoichiometry (1.2:1 amine:carbonyl ratio) and using coupling agents (e.g., HATU) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
